CBP501 Affinity Peptide Trifluoroacetate
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Description
CBP501 Affinity Peptide Trifluoroacetate is a 14-mer peptide that shows similarity to a portion of the alphaC helix of human 14-3-3e . It is suggested that CBP501 may bind to this region . CBP501 is a Chk kinase inhibitor that can abrogate G2 arrest induced by DNA-damaging agents .
Synthesis Analysis
In phase I studies, patients with advanced solid tumors were treated with CBP501 alone or in combination with cisplatin . Dose escalation proceeded if dose-limiting toxicity (DLT) was observed in 1 or less of 3 to 6 patients .Molecular Structure Analysis
CBP501 has a direct, high-affinity molecular interaction with CaM (K(d) = 4.62 × 10(-8) mol/L) that is reversed by Ca(2+), whereas the K(d) for the complex between CBP501 and 14-3-3 is approximately 10-fold weaker and is Ca(2+) independent .Chemical Reactions Analysis
CBP501 is a Chk kinase inhibitor that can abrogate G2 arrest induced by DNA-damaging agents . In phase I studies, patients with advanced solid tumors were treated with CBP501 alone or in combination with cisplatin .Physical And Chemical Properties Analysis
CBP501 has a direct, high-affinity molecular interaction with CaM (K(d) = 4.62 × 10(-8) mol/L) that is reversed by Ca(2+), whereas the K(d) for the complex between CBP501 and 14-3-3 is approximately 10-fold weaker and is Ca(2+) independent .Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H119N21O25S.C2HF3O2/c1-7-32(4)51(64(110)81-40(19-22-48(94)95)58(104)80-39(18-21-46(72)92)57(103)77-36(15-10-12-24-69)56(102)82-41(67(113)114)20-23-49(96)97)87-59(105)37(16-11-13-25-70)78-55(101)38(17-14-26-76-68(74)75)79-61(107)44(30-91)85-65(111)52(33(5)8-2)89-66(112)53(34(6)9-3)88-63(109)45(31-115)86-60(106)42(28-50(98)99)83-62(108)43(29-90)84-54(100)35(71)27-47(73)93;3-2(4,5)1(6)7/h32-45,51-53,90-91,115H,7-31,69-71H2,1-6H3,(H2,72,92)(H2,73,93)(H,77,103)(H,78,101)(H,79,107)(H,80,104)(H,81,110)(H,82,102)(H,83,108)(H,84,100)(H,85,111)(H,86,106)(H,87,105)(H,88,109)(H,89,112)(H,94,95)(H,96,97)(H,98,99)(H,113,114)(H4,74,75,76);(H,6,7)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42?,43-,44-,45-,51-,52-,53-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZISVHOGDVJRX-GZLCIDRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)C(CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H120F3N21O27S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1776.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asn-Ser-DL-Asp-Cys-Ile-Ile-Ser-Arg-Lys-Ile-Glu-Gln-Lys-Glu-OH.TFA |
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